molecular formula C14H14N2O2 B2727044 4-(Azetidine-1-carbonyl)-6-methoxyquinoline CAS No. 2415628-80-5

4-(Azetidine-1-carbonyl)-6-methoxyquinoline

Cat. No. B2727044
CAS RN: 2415628-80-5
M. Wt: 242.278
InChI Key: BAYOWADLHFRISK-UHFFFAOYSA-N
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Description

The compound “4-(Azetidine-1-carbonyl)-6-methoxyquinoline” appears to contain an azetidine ring, which is a four-membered cyclic amine, attached to a quinoline ring via a carbonyl group. The quinoline ring also has a methoxy group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the attachment of the carbonyl group and the quinoline ring. The methoxy group would then be added to the quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the carbonyl group, and the quinoline ring. The azetidine ring is a saturated four-membered ring with one nitrogen atom, while the quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in it. The azetidine ring could undergo reactions typical of amines, such as protonation or alkylation. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The quinoline ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the azetidine ring could impart basicity to the compound, while the carbonyl group could make it a good electrophile .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound could include studying its potential applications, such as in drug development, if it shows promising biological activity .

properties

IUPAC Name

azetidin-1-yl-(6-methoxyquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-10-3-4-13-12(9-10)11(5-6-15-13)14(17)16-7-2-8-16/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOWADLHFRISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidine-1-carbonyl)-6-methoxyquinoline

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